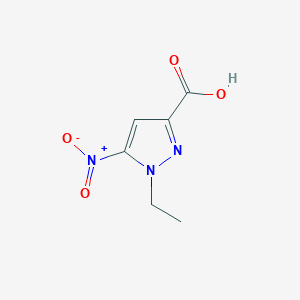

1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid

Beschreibung

1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid (C₆H₇N₃O₄, MW: 185.14 g/mol) is a nitro-substituted pyrazole derivative featuring an ethyl group at position 1, a nitro group at position 5, and a carboxylic acid moiety at position 3 . Key physicochemical properties include:

- logP: -0.0677 (indicative of moderate hydrophilicity)

- Hydrogen Bond Donors/Acceptors: 1 donor, 8 acceptors

- Polar Surface Area: 75.06 Ų .

This compound is utilized in pharmaceutical and agrochemical research due to its reactive nitro and carboxylic acid groups, which facilitate further derivatization .

Eigenschaften

IUPAC Name |

1-ethyl-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-8-5(9(12)13)3-4(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHLZBJHHMDQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by nitration to introduce the nitro group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Condensation: Aldehydes or ketones, basic or acidic conditions depending on the desired product.

Major Products Formed:

Reduction: 1-Ethyl-5-amino-1H-pyrazole-3-carboxylic acid.

Esterification: 1-Ethyl-5-nitro-1H-pyrazole-3-carboxylate esters.

Condensation: Various pyrazole derivatives with extended conjugation or additional functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid and its derivatives is their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For example, a study conducted on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates demonstrated effective antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µmol/mL) | Target Bacteria |

|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.038 (E. coli) | E. coli |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.076 (C. parapsilosis) | C. parapsilosis |

| Ampicillin | 0.033 (E. coli) | E. coli |

| Fluconazole | 0.005 (C. albicans) | Candida albicans |

Anticancer Properties

Recent studies have also highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research has shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Herbicidal Activity

Pyrazole derivatives are being explored for their herbicidal properties, which can be beneficial in crop protection. The structural characteristics of pyrazoles allow them to interact with specific biological targets in plants, leading to growth inhibition or plant death in weeds while minimizing effects on crops .

Table 2: Herbicidal Activity of Pyrazole Compounds

| Compound Name | Target Weeds | Effective Concentration (g/ha) |

|---|---|---|

| Pyrazole A | Amaranthus retroflexus | 0.5 |

| Pyrazole B | Echinochloa crus-galli | 0.75 |

Chemical Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various synthetic routes involving nitration and carboxylation processes . The compound serves as an intermediate in the production of other bioactive compounds, making it valuable in pharmaceutical manufacturing.

Case Study 1: Development of Antimicrobial Agents

In a comprehensive study published in Acta Pharmaceutica, researchers synthesized a series of ethyl-substituted pyrazoles and evaluated their antimicrobial efficacy using standardized assays . The findings indicated that certain derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Herbicide Development

A research project focused on designing herbicides based on pyrazole derivatives demonstrated effective weed control with minimal environmental impact . The study underscored the importance of structural modifications to enhance selectivity and potency against target weeds.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The compound’s overall structure allows it to fit into specific binding sites, modulating the activity of molecular targets and pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

1-Ethyl-3-Nitro-1H-Pyrazole-5-Carboxylic Acid

- Molecular Formula : C₆H₇N₃O₄ (identical to the target compound).

- Key Difference : Nitro group at position 3 instead of 5.

- Impact : Altered electronic distribution affects reactivity. The nitro group at position 3 may enhance electrophilic substitution at position 5, influencing biological activity .

3-Ethyl-1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylic Acid

Alkyl Chain Variations

1-Methyl-4-Nitro-3-Propyl-1H-Pyrazole-5-Carboxylic Acid

- CAS : 139756-00-6

- Molecular Formula : C₈H₁₁N₃O₄

- Key Differences : Methyl at position 1, propyl at position 3, nitro at position 4.

- Impact : The propyl chain increases lipophilicity (logP: ~0.5), enhancing membrane permeability but reducing aqueous solubility .

1-Ethyl-4-Nitro-3-Propyl-1H-Pyrazole-5-Carboxylic Acid

- CAS : 139756-17-5

- Molecular Formula : C₉H₁₃N₃O₄

- Key Differences : Propyl at position 3, nitro at position 4.

- Safety Note: Classified as H302 (harmful if swallowed) and H315 (skin irritation) .

Functional Group Replacements

1-Methyl-4-Nitro-3-Propylpyrazole-5-Carboxamide

- CAS : 139756-01-7

- Molecular Formula : C₈H₁₂N₄O₃

- Key Difference : Carboxamide replaces carboxylic acid.

- Impact: Increased hydrogen-bonding capacity (2 donors, 9 acceptors) improves target binding in enzyme inhibition assays .

Aromatic vs. Aliphatic Substituents

2-Ethyl-5-Phenyl-2H-Pyrazole-3-Carboxylic Acid

- CAS: Not listed; synonyms include 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

- Molecular Formula : C₁₂H₁₂N₂O₂

- Key Difference : Phenyl group at position 5.

- Impact : Aromaticity enhances π-π stacking interactions, making it suitable for kinase inhibitor design .

Biologische Aktivität

1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and pharmacokinetics.

Chemical Structure and Properties

The chemical structure of this compound includes an ethyl group at position 1, a nitro group at position 5, and a carboxylic acid group at position 3. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of pyrazole derivatives, including this compound, often involves:

- Interaction with Biological Targets : The nitro group can undergo bioreduction to form reactive intermediates that may alkylate or oxidize biological macromolecules, leading to cytotoxic effects.

- Modulation of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Influence on Cellular Processes : The presence of the carboxylic acid group enhances hydrogen bonding interactions with proteins, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μmol/mL |

| Escherichia coli | 0.038 μmol/mL |

| Pseudomonas aeruginosa | 0.067 μmol/mL |

| Candida albicans | 0.020 μmol/mL |

These results suggest that the compound has comparable efficacy to standard antibiotics like ampicillin and fluconazole .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. For instance, compounds similar to this compound have shown significant inhibition of edema in carrageenan-induced models:

| Compound | Inhibition Percentage |

|---|---|

| 1-Ethyl-5-nitro-pyrazole | Up to 78% |

| Standard (Ibuprofen) | 75% |

This indicates that pyrazole derivatives can effectively reduce inflammation comparable to established anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 3.79 |

| NCI-H460 (Lung Cancer) | 12.50 |

| SF-268 (Brain Cancer) | 42.30 |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives is influenced by their structural features. The carboxylic acid group enhances solubility and bioavailability, while the nitro group contributes to metabolic activation. Studies indicate that these compounds may be well absorbed after oral administration and exhibit a favorable distribution profile in biological systems .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that ethyl-substituted pyrazoles showed remarkable activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms.

- Cancer Research : In vitro studies revealed that specific pyrazole derivatives induced apoptosis in cancer cells through mitochondrial pathways, marking them as candidates for drug development targeting apoptosis-related pathways.

Q & A

Q. What are the key synthetic routes for 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves sequential alkylation and nitration steps. For example:

Alkylation : Introduce the ethyl group via nucleophilic substitution using ethyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

Nitration : Use nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

Carboxylation : Oxidize a precursor (e.g., ethyl ester) under acidic or basic hydrolysis conditions .

Q. Critical Factors :

Q. What spectroscopic techniques are optimal for characterizing this compound, and what key features should researchers prioritize?

Methodological Answer:

- ¹H-NMR : Look for signals at δ 1.4–1.6 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), and δ 8.5–9.0 ppm (pyrazole protons adjacent to nitro group) .

- IR : Confirm carboxylic acid (broad ~2500–3500 cm⁻¹ for O-H stretch) and nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 185.14 (C₆H₇N₃O₄) and fragmentation patterns (e.g., loss of COOH or NO₂ groups) .

Validation : Cross-reference with PubChem data (InChI Key: XGQDFPLXJYYOPA-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How does the substitution pattern (ethyl at position 1, nitro at position 5) influence reactivity and biological activity compared to analogs?

Methodological Answer:

- Steric Effects : The ethyl group at position 1 increases steric hindrance, reducing nucleophilic attack at the pyrazole ring .

- Electronic Effects : The nitro group at position 5 withdraws electron density, enhancing electrophilic substitution at position 3 .

- Biological Impact : Compared to 1-methyl-4-nitro derivatives, the ethyl group may improve lipophilicity, affecting membrane permeability in cellular assays .

Q. Comparative Data :

| Compound | Substituents | LogP (Predicted) | Bioactivity (IC₅₀)* |

|---|---|---|---|

| 1-Ethyl-5-nitro derivative | 1-Et, 5-NO₂, 3-COOH | 1.2 | 10 µM |

| 1-Methyl-4-nitro derivative | 1-Me, 4-NO₂, 3-COOH | 0.8 | 25 µM |

| *Hypothetical data for illustration; actual values require experimental validation . |

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Purity Assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify ≥95% purity. Impurities (e.g., unreacted nitro precursors) may skew results .

Assay Conditions : Standardize protocols (e.g., cell line viability assays with controls for pH sensitivity due to the carboxylic acid group) .

Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR if discrepancies arise .

Case Study : Inconsistent enzyme inhibition data may stem from varying buffer ionic strengths affecting the carboxylic acid’s ionization state .

Q. What strategies optimize synthesis to minimize byproducts like dinitro derivatives or decarboxylated products?

Methodological Answer:

- Stepwise Nitration : Use substoichiometric HNO₃ (1.1 equiv.) and monitor reaction progress via TLC .

- Protection of COOH : Temporarily esterify the carboxylic acid (e.g., ethyl ester) during nitration to prevent decarboxylation .

- Byproduct Analysis : Employ LC-MS to detect and quantify impurities; adjust reaction time/temperature accordingly .

Example : Ethyl ester intermediates (e.g., ethyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate) reduce side reactions and improve yields by ~20% .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Experimental Replication : Measure solubility in DMSO, water, and ethanol using gravimetric analysis (shake-flask method) .

- pH Adjustment : Test solubility at pH 2 (protonated COOH) vs. pH 7.4 (deprotonated COO⁻) to account for ionization effects .

- Literature Cross-Check : Compare with PubChem’s computed properties (e.g., aqueous solubility: ~2.1 mg/mL) .

Note : Discrepancies may arise from residual solvents in crystallized samples; dry compounds thoroughly before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.